(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(6-5-14-4-3-11-20-14)16-7-1-2-8-17-9-12-19-13-10-17/h3-6,11H,7-10,12-13H2,(H,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFURXOYQKIMJM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Furan Ring : The furan moiety is synthesized through cyclization reactions involving suitable precursors.
- Acrylamide Formation : The acrylamide group is introduced via reaction with appropriate amines under controlled conditions.
- Morpholine Attachment : Morpholine is added to the butynyl derivative to yield the final compound.
These steps may vary depending on the specific reaction conditions and reagents used.
Pharmacological Properties
Research indicates that compounds structurally related to this compound exhibit significant pharmacological activities, particularly in modulating nicotinic acetylcholine receptors (nAChRs). For example, 3-furan-2-yl-N-p-tolyl-acrylamide has been identified as a selective positive allosteric modulator of α7 nAChRs, demonstrating anxiolytic-like effects in animal models .
The proposed mechanism of action involves the modulation of α7 nAChRs, which are implicated in various neurobiological processes including anxiety and depression. Studies suggest that positive allosteric modulation enhances receptor activity, leading to improved neurotransmission and reduction in anxiety-like behaviors .
Case Studies and Research Findings
Case Study 1: Anxiolytic Activity
In a study evaluating the anxiolytic effects of related compounds, it was found that 3-furan-2-yl-N-p-tolyl-acrylamide significantly reduced anxiety-like behavior in mice at doses as low as 0.5 mg/kg. The anxiolytic effect was confirmed through behavioral tests such as the elevated plus maze and novelty suppressed feeding tests .
Case Study 2: Comparative Analysis
A comparative analysis was conducted on various derivatives of furan-based acrylamides. The results indicated that while some derivatives exhibited weak activity, others like 3-furan-2-yl-N-p-tolyl-acrylamide showed promising results, particularly in reversing nicotine-induced anxiogenic effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Dose (mg/kg) | Observed Effect |
|---|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | 0.5 | Reduced anxiety-like behavior |
| This compound | Potential anxiolytic | TBD | TBD |
| PNU-120596 | α7 nAChR antagonist | 0.1 | Inhibited anxiolytic effects |
| Nicotine | Anxiogenic | 0.1 | Induced anxiety-like behavior |
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogues
Core Structural Variations
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide
- Structure: Replaces the morpholinobutynyl group with a sulfamoylphenyl moiety.
- Activity : Inhibits SARS-CoV helicase (IC₅₀: 2.3 µM for ATPase activity; 13.0 µM for helicase activity) .
- Pharmacokinetics: Limited data available; sulfamoyl groups may improve solubility but risk off-target effects .
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27b)
- Structure : Morpholine ring attached to a formyl-substituted phenyl group.
- Physical Properties : Melting point = 231–232°C; confirmed via ¹H/¹³C NMR .
- Application : Investigated as a Sortase A inhibitor, though activity data is unspecified .
(Z)-2-[(E)-Cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide (1531)
- Structure: Incorporates a cinnamamide group and a morpholinoethyl chain.
- Synthesis: Derived from oxazolone and morpholinoethylamine; elemental analysis: C (73.79%), H (5.08%), N (7.65%) .
Bananin Derivatives
Structure-Activity Relationship (SAR) Insights
- Furan vs. Thiophene : Replacing furan with thiophen-2-yl (e.g., in 27a) alters electronic properties but retains inhibitory activity in Sortase A studies .
- Morpholine Positioning :
- Sulfamoyl vs. Morpholine : Sulfamoyl groups (e.g., in [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide]) improve solubility but introduce sulfonamide-related toxicity risks .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., anhydrous THF or dichloromethane), temperature (reflux or ice-cooled conditions), and catalysts (e.g., EDCI or pyridinium chlorochromate). For example, coupling reactions involving morpholinobutynyl precursors benefit from inert atmospheres and stoichiometric adjustments to minimize side products. Purification via column chromatography using gradients of ethyl acetate/petroleum ether or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should be observed?
- Methodological Answer :
- ¹H NMR : Expect signals for furan protons (δ 6.4–7.5 ppm), acrylamide vinyl protons (J ≈ 15.2 Hz, δ 6.7–7.6 ppm), and morpholine ring protons (δ 3.0–3.7 ppm).
- ¹³C NMR : Carbonyl groups (δ ~166 ppm), furan carbons (δ 110–150 ppm), and alkyne carbons (δ 70–85 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ for C₁₆H₁₉N₂O₃: ~287.3 g/mol).
- Melting Point : Consistency with literature values (e.g., 125–128°C for analogous acrylamides) .
Q. How can reaction intermediates be monitored during the synthesis of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress. Solvent systems like ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) separate intermediates. For challenging separations, HPLC with a C18 column and acetonitrile/water gradients provides higher resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholinobutynyl group in the bioactivity of this compound?
- Methodological Answer : SAR studies should compare analogs with modified substituents (e.g., replacing morpholine with piperidine or varying alkyne chain length). Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with computational docking (e.g., AutoDock Vina) identify critical interactions. For instance, the morpholinobutynyl group’s basic nitrogen may enhance target binding via hydrogen bonding, as seen in SARS-CoV helicase inhibitors .
Q. What experimental strategies resolve contradictions in reported biological activities of acrylamide derivatives across studies?
- Methodological Answer : Reproducibility checks under standardized assay conditions (pH, temperature, cell lines) are essential. For enzyme inhibition, validate IC₅₀ values using orthogonal assays (e.g., ATPase and DNA unwinding assays for helicases). Control experiments (e.g., cytotoxicity testing at 40 µM) rule off-target effects, as demonstrated in SARS-CoV helicase studies .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking studies (e.g., Schrödinger Suite) model ligand-protein interactions. Focus on key residues (e.g., ATP-binding pockets in helicases) and validate predictions with mutagenesis. For example, furan π-stacking with aromatic residues and acrylamide hydrogen bonding are critical for inhibition .
Q. What methodologies determine the inhibitory effects of this compound on enzymatic activities like ATP hydrolysis?
- Methodological Answer :
- ATPase Assay : Measure inorganic phosphate release using malachite green reagent at 620 nm.
- DNA Unwinding Assay : Use fluorophore-quencher-labeled DNA substrates to monitor helicase activity.
- IC₅₀ Calculation : Fit dose-response curves (log[inhibitor] vs. normalized activity) to derive values (e.g., 2.09 µM for ATP hydrolysis inhibition in SARS-CoV helicase) .
Q. How can stability studies inform the storage and handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
